![molecular formula C11H15N3O4 B2459231 5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid CAS No. 2137457-34-0](/img/structure/B2459231.png)
5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H13BN2O4 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .Chemical Reactions Analysis
During the optimization of the reaction conditions in different solvents, 1 H-NMR analysis of the crude reaction mixture after 1 h showed the formation of an intermediate compound .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 157-161 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
- Velpatasvir Intermediate : This compound serves as an intermediate in the synthesis of Velpatasvir , an antiviral drug used to treat hepatitis C. Researchers have explored its role in constructing the spiro derivative necessary for Velpatasvir production .
- Enantiomer Separation : Researchers have developed effective methods to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (an intermediate for Velpatasvir) from mixed enantiomers. This advancement eliminates the need for multiple organic solvents, salinization, and dissociation processes, making it environmentally friendly .
- Amino Acid Ionic Liquids : The compound has been investigated in the context of ionic liquids. Proposed mechanisms involve reactions with imidazolium ionic liquids, leading to acyloxyphosphonium intermediates. These studies contribute to our understanding of novel materials and their applications .
- Enantioselective Approach : Researchers have used this compound in the enantioselective synthesis of (S)-4-methyleneproline, a key intermediate. The methodology involves alkylation of glycine-derived imine using cinchonidine catalysts. Cyclopropanation of the resulting compound has also been explored .
- Reaction Energetics : Thermodynamic analyses have revealed trends in energy changes during reactions involving this compound. The increasingly negative values with the length of molecules indicate greater spontaneity of the reaction .
Medicinal Chemistry and Drug Development
Chiral Separation Techniques
Ionic Liquids and Amino Acid Derivatives
Stereoselective Synthesis
Thermodynamics and Energy Trends
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amines or amine-containing molecules in biological systems.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound might undergo reactions involving the addition and removal of the BOC group.
Action Environment
Environmental factors such as pH and the presence of certain ions or molecules might influence the compound’s action, efficacy, and stability. For instance, the addition and removal of the BOC group are influenced by the pH of the environment .
Safety and Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGGCCRLAMYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.